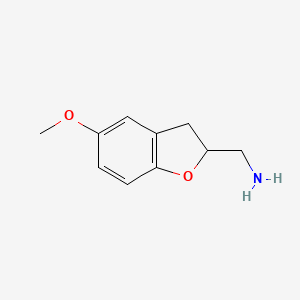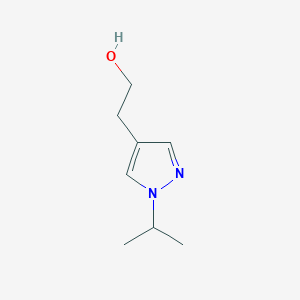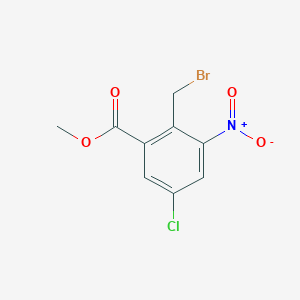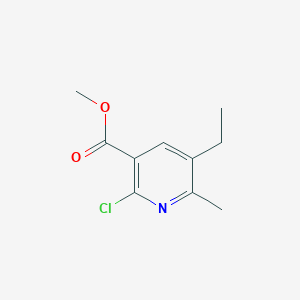![molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5](/img/structure/B8739556.png)
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
描述
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-B]pyridine core, which is further substituted with a tert-butyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the boronic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction can produce boranes.
科学研究应用
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is valuable in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The pyrrolo[2,3-B]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid: Similar structure but lacks the tert-butyl group.
tert-Butyl 4-(1H-pyrrolo[2,3-B]pyridin-4-yl)piperazine-1-carboxylate: Contains a piperazine group instead of a boronic acid group.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate: Contains a hydroxymethyl group and a carboxylate group.
Uniqueness
The presence of the tert-butyl group in (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity and binding interactions, enhancing its utility in various applications.
属性
CAS 编号 |
1089669-71-5 |
|---|---|
分子式 |
C11H15BN2O2 |
分子量 |
218.06 g/mol |
IUPAC 名称 |
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c1-11(2,3)9-6-7-8(12(15)16)4-5-13-10(7)14-9/h4-6,15-16H,1-3H3,(H,13,14) |
InChI 键 |
QYRHLEWZWFSJEU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=C(NC2=NC=C1)C(C)(C)C)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

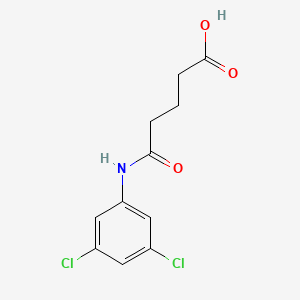
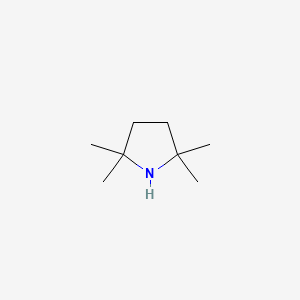
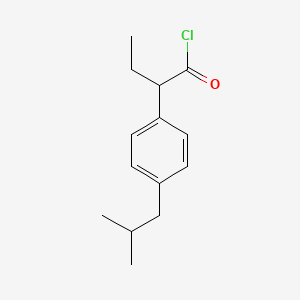
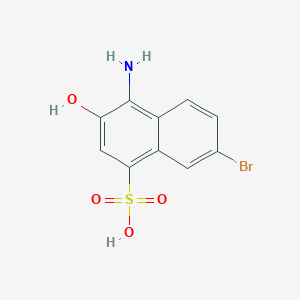
![1h-Imidazo[4,5-c][1,5]naphthyridine](/img/structure/B8739520.png)
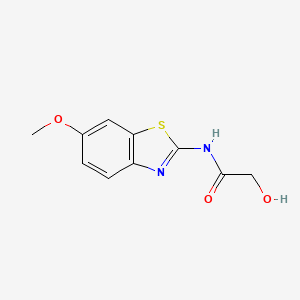
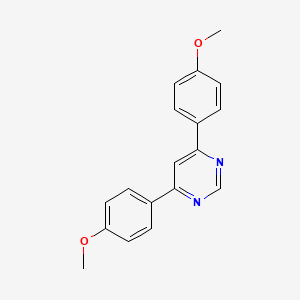
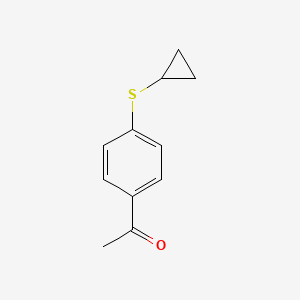
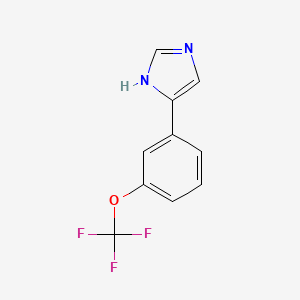
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B8739562.png)
